

State-Dependent Inhibition of NaV1.2 by Co 102862: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 102862, also known as V102862 (4-(4-Fluorophenoxy)benzaldehyde semicarbazone), is a potent, orally active anticonvulsant that functions as a state-dependent blocker of mammalian voltage-gated sodium channels.[1][2] Its mechanism of action involves preferential binding to the inactivated state of the sodium channel, a characteristic that is crucial for its therapeutic efficacy in neurological disorders such as epilepsy.[1][2] This technical guide provides an indepth analysis of the state-dependent inhibition of the NaV1.2 channel isoform by Co 102862, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. The NaV1.2 channel, encoded by the SCN2A gene, is a primary voltage-gated sodium channel in the central nervous system, playing a critical role in the initiation and propagation of action potentials.[3]

Quantitative Analysis of NaV1.2 Inhibition by Co 102862

The inhibitory effects of **Co 102862** on the rat brain type IIA Na+ channel (rNaV1.2) have been quantified using whole-cell patch-clamp techniques on human embryonic kidney-293 (HEK-293) cells stably expressing the channel.[1][2] The data reveal a significant preference for the inactivated state of the channel.

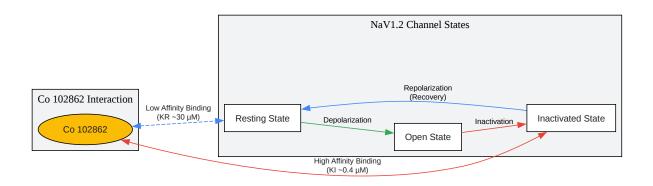


Parameter	Cell Type	Value	Description
KI (Inactivated State Dissociation Constant)	HEK-293 expressing rNaV1.2	~0.4 μM	The concentration of Co 102862 required to achieve 50% block of inactivated NaV1.2 channels.[1][2]
KR (Resting State Dissociation Constant)	HEK-293 expressing rNaV1.2	~30 μM	The concentration of Co 102862 required to achieve 50% block of resting NaV1.2 channels.[1][2]
k+ (On-rate for Inactivated State Binding)	HEK-293 expressing rNaV1.2	~1.7 μM-1s-1	The rate at which Co 102862 binds to the inactivated state of the NaV1.2 channel.[2]
Fold Preference (KR / KI)	HEK-293 expressing rNaV1.2	~75-80 fold	Indicates that Co 102862 has a significantly higher affinity for the inactivated state over the resting state of the NaV1.2 channel.[1]

Mechanism of State-Dependent Inhibition

The state-dependent inhibition of NaV1.2 by **Co 102862** is a key feature of its pharmacological profile. This mechanism allows the compound to selectively target neurons that are firing at high frequencies, a hallmark of seizure activity, while sparing normally functioning neurons. During periods of high-frequency firing, NaV1.2 channels spend more time in the open and inactivated states, increasing the opportunity for **Co 102862** to bind and exert its inhibitory effect.[1][2] **Co 102862** shifts the steady-state availability curve in the hyperpolarizing direction and significantly slows the recovery of Na+ channels from inactivation.[2] However, it does not significantly affect the voltage dependence of activation of the sodium current.[1][2]





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State-dependent binding of Co 102862 to NaV1.2.

Experimental Protocols

The characterization of **Co 102862**'s interaction with NaV1.2 was primarily conducted using the whole-cell patch-clamp technique.

Cell Culture and Expression

- Cell Line: Human embryonic kidney (HEK-293) cells were used for their robust growth and reliable expression of recombinant ion channels.
- Channel Expression: These cells were stably transfected to express the rat brain type IIA Na+ channel α subunit (rNaV1.2), which is a major sodium channel isoform in the central nervous system.[1][2]

Electrophysiology

- Technique: The whole-cell configuration of the patch-clamp technique was employed to record macroscopic sodium currents (INa) from individual cells.[1][2]
- Solutions:





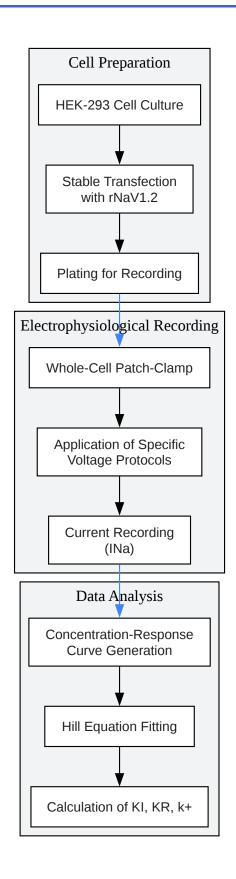


- External Solution (in mM): Typically contained a physiological concentration of sodium ions as the charge carrier.
- Internal Solution (in mM): Contained ions to maintain the intracellular environment and was introduced into the cell via the patch pipette.

Voltage Protocols:

- Resting State Affinity (KR): Cells were held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses were then applied to elicit sodium currents in the presence of varying concentrations of **Co 102862**.
- Inactivated State Affinity (KI): To determine the affinity for the inactivated state, a
 depolarizing prepulse (e.g., to -63 mV) was applied to induce channel inactivation before
 the test pulse.[1] The concentration-response data were then fitted with the Hill equation to
 determine the KI.[1]
- Kinetics of Binding: A modified double-pulse protocol was used to measure the kinetics of drug binding to inactivated channels. A long depolarizing pulse was followed by a brief hyperpolarizing gap before a test pulse to assess the rate of recovery from inactivation in the presence and absence of the drug.[1]





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Workflow for electrophysiological analysis.



Conclusion

Co 102862 demonstrates potent and state-dependent inhibition of the NaV1.2 sodium channel, with a clear preference for the inactivated state. This pharmacological profile, characterized by a significantly lower KI compared to its KR, underlies its potential as an effective anticonvulsant. The detailed experimental protocols outlined provide a robust framework for the continued investigation of NaV1.2 modulators and the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability.

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- To cite this document: BenchChem. [State-Dependent Inhibition of NaV1.2 by Co 102862: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1669277#state-dependent-inhibition-of-nav1-2-by-co-102862]

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